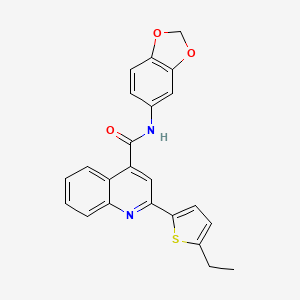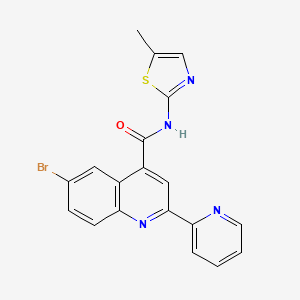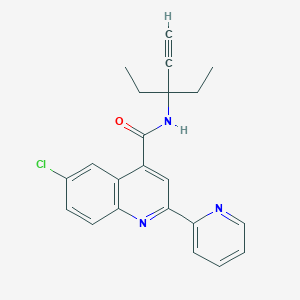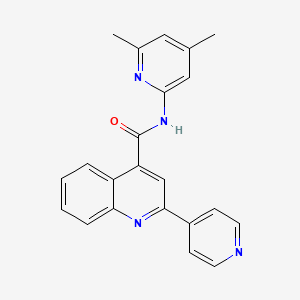
N-(1,3-benzodioxol-5-ylmethyl)-8-chloro-2-(4-pyridinyl)-4-quinolinecarboxamide
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-8-chloro-2-(4-pyridinyl)-4-quinolinecarboxamide, also known as BQR695, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a member of the quinoline family and has been found to have a number of interesting properties that make it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-8-chloro-2-(4-pyridinyl)-4-quinolinecarboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, this compound has been shown to inhibit the activity of topoisomerase I and II, which are enzymes that are essential for DNA replication and repair.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects that make it an interesting compound for further investigation. For example, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to growing tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(1,3-benzodioxol-5-ylmethyl)-8-chloro-2-(4-pyridinyl)-4-quinolinecarboxamide in lab experiments is its potent anti-cancer properties. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound in lab experiments is its high toxicity, which can make it difficult to work with at high concentrations.
Zukünftige Richtungen
There are a number of future directions that could be explored in the study of N-(1,3-benzodioxol-5-ylmethyl)-8-chloro-2-(4-pyridinyl)-4-quinolinecarboxamide. One possible avenue of research is to investigate the use of this compound in combination with other anti-cancer drugs, in order to enhance its effectiveness. In addition, further studies could be conducted to better understand the mechanism of action of this compound, and to identify other potential therapeutic applications for this compound.
In conclusion, this compound is a promising compound that has been extensively studied for its potential use in scientific research. Its potent anti-cancer properties and other interesting biochemical and physiological effects make it a valuable tool for investigating the mechanisms of cancer cell growth and proliferation, as well as other diseases. While there are some limitations to working with this compound, there are also a number of exciting future directions that could be explored in the study of this compound.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-ylmethyl)-8-chloro-2-(4-pyridinyl)-4-quinolinecarboxamide has been studied extensively for its potential use in scientific research. One of the most promising applications of this compound is in the field of cancer research. This compound has been found to have potent anti-cancer properties, and has been shown to inhibit the growth of a wide range of cancer cells. In addition, this compound has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-8-chloro-2-pyridin-4-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O3/c24-18-3-1-2-16-17(11-19(27-22(16)18)15-6-8-25-9-7-15)23(28)26-12-14-4-5-20-21(10-14)30-13-29-20/h1-11H,12-13H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIQOBALTQPQQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC(=NC4=C3C=CC=C4Cl)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1,3-benzodioxol-5-yl)-4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3608348.png)
![N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-7-chloro-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608356.png)


![6-bromo-N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608369.png)

![3-({[6,8-dimethyl-2-(2-pyridinyl)-4-quinolinyl]carbonyl}amino)benzoic acid](/img/structure/B3608385.png)


![6-bromo-N-{4-[(methylamino)sulfonyl]phenyl}-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608403.png)
![N-[2-(difluoromethoxy)-5-methylphenyl]-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608406.png)
![7-chloro-8-methyl-N-[2-(1-piperidinyl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608415.png)
![2-(2-chlorophenyl)-8-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B3608417.png)
